molecular formula C12H16N2O3 B8396288 1-(4-Nitrophenyl)azepan-4-ol

1-(4-Nitrophenyl)azepan-4-ol

Cat. No.: B8396288
M. Wt: 236.27 g/mol
InChI Key: HTIRAWYQNWRYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)azepan-4-ol is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a hydroxyl group at the 4-position and a para-nitrophenyl group at the 1-position. The molecular formula of the hydroxylated derivative would theoretically be C₁₂H₁₆N₂O₃, differing from the non-hydroxylated analog (C₁₂H₁₆N₂O₂) by an additional oxygen atom.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(4-nitrophenyl)azepan-4-ol

InChI

InChI=1S/C12H16N2O3/c15-12-2-1-8-13(9-7-12)10-3-5-11(6-4-10)14(16)17/h3-6,12,15H,1-2,7-9H2

InChI Key

HTIRAWYQNWRYNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Azepane vs. Piperidine Derivatives

  • Ring Size Effects : The seven-membered azepane ring in This compound offers greater conformational flexibility compared to six-membered piperidine analogs. This flexibility may enhance binding to biological targets (e.g., enzymes or receptors) in pharmaceutical contexts.
  • Hydrogen Bonding: The hydroxyl group in the 4-position distinguishes it from 1-(4-Nitrophenyl)azepane, increasing solubility in polar solvents like water or ethanol. This property could improve bioavailability in drug design.

Nitrophenyl Substituents

  • Electron-Withdrawing Effects: The para-nitro group in this compound stabilizes negative charges, making it more reactive in nucleophilic substitution or reduction reactions compared to non-nitrated analogs like para-Phenylenediamine .
  • Comparison with 4-Nitrophenol: Both compounds share a para-nitrophenyl group, but the azepane backbone in this compound introduces steric bulk, reducing volatility and altering reactivity in condensation reactions.

Research Findings and Data Gaps

  • Synthetic Routes : 1-(4-Nitrophenyl)azepane is synthesized via nucleophilic aromatic substitution, where azepane reacts with 4-nitrochlorobenzene . The hydroxylated derivative would require additional oxidation or protection-deprotection steps.
  • Thermodynamic Data: Experimental melting points or solubility data for this compound are absent in the provided evidence. Comparative studies with 4-Nitrophenol (melting point 113–114°C) suggest higher thermal stability due to the azepane ring.
  • Biological Activity : Nitrophenyl-substituted azepanes are explored as kinase inhibitors or antimicrobial agents, but specific data on the hydroxylated variant remain speculative.

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